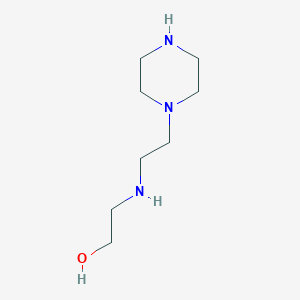
MFCD20677853
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD20677853 is a chemical compound with the molecular formula C8H19N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD20677853 typically involves the reaction of piperazine with ethylene oxide or ethylene chlorohydrin. One common method is the alkylation of piperazine with 2-chloroethanol under basic conditions. The reaction is carried out in the presence of a polar solvent such as methanol, and the mixture is heated to around 80°C for several hours .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as distillation and crystallization are commonly employed in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
MFCD20677853 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce various substituted derivatives of the original compound .
Applications De Recherche Scientifique
MFCD20677853 has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is employed in the study of biological processes and as a reagent in biochemical assays.
Medicine: It has potential therapeutic applications and is used in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of MFCD20677853 involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((2-(2-Hydroxyethoxy)ethyl)piperazine): This compound has a similar structure but with an additional ethoxy group.
2-((2-(Piperazin-1-yl)ethoxy)ethanol): Similar in structure but with an ethoxy group instead of an amino group
Uniqueness
MFCD20677853 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Propriétés
Numéro CAS |
134699-02-8 |
|---|---|
Formule moléculaire |
C8H19N3O |
Poids moléculaire |
173.26 g/mol |
Nom IUPAC |
2-(2-piperazin-1-ylethylamino)ethanol |
InChI |
InChI=1S/C8H19N3O/c12-8-4-10-3-7-11-5-1-9-2-6-11/h9-10,12H,1-8H2 |
Clé InChI |
KOCRVTCEUXRPPI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCNCCO |
SMILES canonique |
C1CN(CCN1)CCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















